molecular formula C8H13N3O2 B2729247 1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea CAS No. 2308270-62-2

1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea

Cat. No. B2729247
CAS RN: 2308270-62-2
M. Wt: 183.211
InChI Key: VRVTWAVSJKIBSY-UHFFFAOYSA-N
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Description

The compound “1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea” is an organic compound containing a urea group (-NH-CO-NH-) and an azetidine ring (a four-membered ring containing nitrogen). The presence of these functional groups could influence the compound’s reactivity and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring and the urea group would be key features .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the urea group and the azetidine ring. Urea derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the urea group and the azetidine ring) would affect properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some urea derivatives are used in medicinal chemistry and their mechanism of action involves interaction with biological targets .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the presence of the urea group and the azetidine ring, it could be of interest in fields like medicinal chemistry or materials science .

properties

IUPAC Name

1-methyl-3-(1-prop-2-enoylazetidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-7(12)11-4-6(5-11)10-8(13)9-2/h3,6H,1,4-5H2,2H3,(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVTWAVSJKIBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea

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